molecular formula C12H28ClNO4 B14207073 3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride CAS No. 827027-56-5

3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride

Katalognummer: B14207073
CAS-Nummer: 827027-56-5
Molekulargewicht: 285.81 g/mol
InChI-Schlüssel: ROQKALVAPBRDQG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride is a chemical compound known for its versatile applications in various fields. It is a water-soluble compound that exhibits significant chemical reactivity, making it useful in numerous industrial and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride typically involves the reaction of appropriate amines with epoxides under controlled conditions. One common method includes the reaction of tris(3-hydroxypropyl)amine with propylene oxide in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in reactors where the reactants are mixed under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is then subjected to purification steps such as distillation or crystallization to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, enhancing solubility and stability. The chloride ion can participate in ionic interactions, influencing the compound’s reactivity and binding properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride is unique due to its combination of hydroxyl groups and chloride ion, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high solubility and reactivity .

Eigenschaften

CAS-Nummer

827027-56-5

Molekularformel

C12H28ClNO4

Molekulargewicht

285.81 g/mol

IUPAC-Name

tetrakis(3-hydroxypropyl)azanium;chloride

InChI

InChI=1S/C12H28NO4.ClH/c14-9-1-5-13(6-2-10-15,7-3-11-16)8-4-12-17;/h14-17H,1-12H2;1H/q+1;/p-1

InChI-Schlüssel

ROQKALVAPBRDQG-UHFFFAOYSA-M

Kanonische SMILES

C(C[N+](CCCO)(CCCO)CCCO)CO.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.